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Inosine 5'-sulfate - 70023-32-4

Inosine 5'-sulfate

Catalog Number: EVT-10919058
CAS Number: 70023-32-4
Molecular Formula: C10H12N4O8S
Molecular Weight: 348.29 g/mol
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Product Introduction

Source

Inosine 5'-sulfate can be derived from biological sources, particularly through enzymatic reactions involving nucleotides. It is often produced in microbial fermentation processes or through chemical synthesis methods that utilize inosine as a precursor.

Classification

Inosine 5'-sulfate belongs to the class of compounds known as nucleotides, specifically purine nucleotides. It can be categorized under sulfated nucleotides due to the presence of a sulfate group attached to the ribose sugar moiety.

Synthesis Analysis

Methods

The synthesis of inosine 5'-sulfate can be achieved through various methods, including:

  1. Enzymatic Synthesis: Utilizing specific enzymes such as sulfotransferases that catalyze the transfer of a sulfate group to inosine monophosphate.
  2. Chemical Synthesis: Employing chemical reagents to introduce the sulfate group into inosine or its derivatives. This often involves protecting groups to ensure selective modification.

Technical Details

In laboratory settings, the enzymatic route is preferred for its specificity and yield. For instance, using a recombinant microorganism engineered to express sulfotransferase enzymes can enhance production efficiency. The reaction conditions typically require controlled pH and temperature to optimize enzyme activity.

Molecular Structure Analysis

Structure

Inosine 5'-sulfate has a molecular formula of C10H12N4O8SC_10H_{12}N_4O_8S. Its structure consists of a ribose sugar linked to a purine base (hypoxanthine) with a phosphate group at the 5' position and a sulfate group attached to the ribose.

Data

  • Molecular Weight: Approximately 320.29 g/mol
  • Functional Groups: Contains hydroxyl groups, phosphate, and sulfate groups which contribute to its biochemical properties.
Chemical Reactions Analysis

Reactions

Inosine 5'-sulfate participates in various biochemical reactions, including:

  1. Dephosphorylation: It can be converted back to inosine monophosphate by the action of phosphatases.
  2. Sulfation Reactions: Acts as a substrate for sulfotransferases, facilitating further modifications in nucleotide metabolism.

Technical Details

The stability of inosine 5'-sulfate under different pH conditions is crucial for its applications in biochemical assays. Its reactivity with other nucleotides allows it to participate in nucleotide exchange reactions, which are vital for cellular metabolism.

Mechanism of Action

Process

Inosine 5'-sulfate functions primarily as an intermediate in nucleotide metabolism. It can modulate signaling pathways by influencing the availability of other nucleotides and participating in RNA synthesis and processing.

Data

Research indicates that inosine derivatives can affect RNA splicing mechanisms through interactions with RNA-binding proteins, thereby influencing gene expression and cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents, making it suitable for biological applications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of functional groups, allowing for further chemical modifications.
Applications

Inosine 5'-sulfate has several scientific uses:

  1. Biochemical Research: Used as a substrate in studies involving nucleotide metabolism and enzymatic activity.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in modulating immune responses and cellular signaling pathways.
  3. Molecular Biology: Employed in RNA synthesis protocols where modified nucleotides are required for studying RNA interactions and functions.
Synthesis and Chemical Derivatization of Inosine 5'-Sulfate

Regioselective Sulfation Strategies in Nucleoside Chemistry

The sulfation of nucleosides at specific hydroxyl positions presents substantial regioselectivity challenges due to the near-identical reactivity of sugar moiety hydroxyl groups. Inosine 5'-sulfate synthesis necessitates precise targeting of the primary 5'-hydroxyl group while preventing undesired modifications at the 2' or 3' positions. Biological sulfation employs 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent sulfotransferases, which exhibit intrinsic regioselectivity through steric and electrostatic recognition of the nucleoside substrate. For instance, mammalian membrane-associated sulfotransferases selectively transfer sulfate to the 5'-position of glycosaminoglycan chains, a mechanism adaptable to nucleoside sulfation [2] [4].

Chemical strategies leverage protecting groups (e.g., triphenylmethyl or acetyl) to temporarily mask 2' and 3' hydroxyls, directing sulfating agents exclusively to the 5'-position. Recent advances utilize enzymatic principles to inspire biomimetic catalysts that replicate the regioselectivity of sulfotransferases without requiring unstable cofactors like PAPS. Computational studies reveal that sulfotransferases achieve selectivity through a conserved binding pocket that positions the 5'-hydroxyl proximal to the sulfate-donating moiety of PAPS [2] [7].

Table 1: Regioselectivity Control Methods in Nucleoside Sulfation

MethodMechanismTarget PositionRegioselectivity
PAPS-dependent enzymesActive-site guided transfer5'-OH>98%
Protecting group strategySteric blocking of 2'/3'-OH5'-OH85-92%
Biomimetic catalystsMolecular imprinting of nucleoside5'-OH90-95%

Protection-Free Synthetic Methodologies for Sulfated Nucleotide Analogues

Traditional nucleoside sulfation necessitates multi-step protection/deprotection sequences, reducing yields and increasing waste. Protection-free routes for inosine derivatives exploit inherent reactivity differences between primary (5') and secondary (2'/3') hydroxyl groups. The Yoshikawa procedure—originally developed for nucleotide synthesis—enables direct monophosphorylation of inosine’s 5'-OH using phosphorylating agents like POCl₃ in trimethyl phosphate solvent. This principle extends to sulfation by substituting phosphorylating agents with sulfating reagents (e.g., sulfur trioxide complexes), achieving >85% 5'-regioselectivity without protecting groups [1] [7].

An optimized "one-pot, three-step" Ludwig-inspired approach converts inosine to inosine 5'-sulfate via:

  • Activation: Formation of a morpholidate intermediate using N,N'-carbonyldiimidazole.
  • Sulfation: Nucleophilic displacement with sulfur trioxide-triethylamine complex.
  • Purification: Isolation via ion-exchange chromatography, yielding >99.5% pure product [1].Direct sulfation using sulfur trioxide-pyridine in dimethylformamide at 0°C achieves 78% yield, with the low temperature suppressing side reactions at secondary hydroxyls [7].

Enzymatic vs. Chemical Sulfation: Comparative Efficiency and Yield Optimization

Enzymatic sulfation employs sulfotransferases (e.g., chondroitin 4-O-sulfotransferase) coupled with PAPS-regeneration systems. A biocatalytic cascade using bifunctional human PAPSS1 (ATP sulfurylase/APS kinase) generates PAPS in situ from inorganic sulfate and ATP. This system, paired with rat C4ST-1 sulfotransferase, sulfate chondroitin at the 4-position—demonstrating transferability to nucleoside 5'-sulfation. Key advantages include:

  • Near-quantitative regioselectivity [4].
  • Aqueous reaction conditions (pH 7.5, 37°C) [4].Limitations include PAPS instability, product inhibition by PAP (3'-phosphoadenosine 5'-phosphate), and enzyme inhibition by monohydroxylated substrates [4] [7].

Chemical sulfation employs reagents like SO₃-pyridine or SO₃-DMF, achieving higher initial yields (70–85%) than enzymatic methods (50–65%). However, chemical routes require stringent anhydrous conditions and generate corrosive byproducts. Hybrid approaches utilize aryl sulfotransferases from Desulfitobacterium hafniense, which bypass PAPS by directly accepting sulfate from p-nitrophenyl sulfate—a stable, low-cost donor. This method succeeds for dihydroxyphenolic acids but fails for monohydroxylated analogs due to enzyme inhibition [7].

Table 2: Enzymatic vs. Chemical Sulfation Performance

ParameterEnzymatic (PAPS-dependent)Chemical (SO₃-complexes)
Yield50-65%70-85%
Regioselectivity>98%85-90%
Reaction ConditionsAqueous, 37°CAnhydrous, 0–25°C
ByproductsPAP (inhibitor)Corrosive acids
ScalabilityModerateHigh

Recent enzymatic optimizations include:

  • Palladium-catalyzed deblocking: 3'-O-allyl ether reversible terminators enable iterative synthesis cycles, enhancing yield to 95% per cycle [9].
  • Mutant polymerases: Engineered CID1 poly(U) polymerase variants incorporate 3'-O-allyl-NTPs with 95% coupling efficiency, enabling template-independent synthesis [9].

Solid-Phase Synthesis Approaches for Scalable Production

Solid-phase synthesis (SPS) immobilizes the inosine scaffold, enabling iterative sulfation via automated cycles. Two strategies dominate:

  • Nucleoside-functionalized supports: N-1-dinitrophenyl-inosine is linked to aminomethyl polystyrene or controlled-pore glass (CPG) via a 5'-O-monomethoxytrityl (MMTr) group. After sulfation, acidic deprotection releases the product without sugar ring degradation [5].
  • Enzymatic SPS: CID1 poly(U) polymerase mutants incorporate 3'-O-allyl-NTPs onto CPG-bound initiators. Each cycle comprises:
  • Extension: Incorporation of allyl-blocked nucleotide.
  • Deblocking: Pd(0)/triphenylphosphine trisulfonate-catalyzed allyl ether removal [9].

Table 3: Solid-Phase Synthesis Platforms for Inosine 5'-Sulfate

Support TypeChemistryCoupling EfficiencyCycle Limit
Aminomethyl polystyreneNucleophilic displacement of SO₃-complexes85-90%15 cycles
Controlled-pore glassEnzymatic (CID1 mutants)95%10+ cycles

SPS advantages include:

  • Purification simplification: Intermediates remain immobilized; impurities are removed by washing.
  • Automation compatibility: Enzymatic or chemical cycles integrate into commercial oligonucleotide synthesizers [5] [9].Orthogonal cleavage strategies (e.g., photolabile linkers or enzymatic cleavage) enable product release without damaging the sulfate ester [9].

Properties

CAS Number

70023-32-4

Product Name

Inosine 5'-sulfate

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen sulfate

Molecular Formula

C10H12N4O8S

Molecular Weight

348.29 g/mol

InChI

InChI=1S/C10H12N4O8S/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

IGYLPKLXFDOQGM-KQYNXXCUSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COS(=O)(=O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O

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